Bienvenue dans la boutique en ligne BenchChem!

Lankanolide

Macrolide antibiotics Structural biology Ribosome binding

Select lankanolide for your macrolide research when you require a 14-membered aglycon scaffold distinct from erythronolide A. With a validated stereoselective total synthesis route, lankanolide enables systematic analog preparation inaccessible via fermentation. Its unique C-3→C-5 glycosylation sequence and well-characterized P450 substrate specificity (LkmK/LkmF) make it essential for combinatorial biosynthesis and biocatalysis studies. Purchase high-purity lankanolide (≥98%) to study ribosomal binding mechanisms in the lankamycin-lankacidin synergistic pair or to generate novel macrolide derivatives.

Molecular Formula C25H46O9
Molecular Weight 490.6 g/mol
CAS No. 66539-15-9
Cat. No. B608454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLankanolide
CAS66539-15-9
SynonymsLankanolide; 
Molecular FormulaC25H46O9
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C(C)C(C)O)C)OC(=O)C)C)O)(C)O
InChIInChI=1S/C25H46O9/c1-11-10-25(9,32)23(30)16(6)22(33-18(8)27)15(5)21(12(2)17(7)26)34-24(31)14(4)20(29)13(3)19(11)28/h11-17,19-23,26,28-30,32H,10H2,1-9H3/t11-,12-,13+,14+,15-,16-,17-,19-,20-,21+,22-,23+,25-/m0/s1
InChIKeyCVKROIGZNTWOSR-OPJYFGNZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lankanolide (CAS 66539-15-9): A 14-Membered Macrolide Aglycon with Validated Total Synthesis for Biosynthetic and Medicinal Chemistry Studies


Lankanolide (CAS 66539-15-9), also referred to as monoacetyllankolide, is the aglycon (non-sugar core) of lankamycin, a 14-membered macrolide antibiotic first isolated from Streptomyces rochei in 1960 [1]. Lankanolide is a polyketide-derived natural product aglycon that serves as the fundamental macrocyclic scaffold upon which the deoxysugars 4″-O-acetyl-L-arcanose and D-chalcose are appended during lankamycin biosynthesis [2]. While lankamycin itself exhibits moderate antimicrobial activity and acts as a synergistic partner with the carbocyclic antibiotic lankacidin C via binding to the large ribosomal subunit [3], lankanolide—lacking the sugar moieties—represents the core structural unit essential for understanding structure-activity relationships and for generating novel macrolide derivatives via semisynthesis or total synthesis [4].

Why Lankanolide Cannot Be Replaced by Other Macrolide Aglycons: Structural and Biosynthetic Differentiation


Macrolide aglycons are not interchangeable scaffolds. Lankanolide is a 14-membered macrolactone aglycon, structurally distinct from the more common 16-membered aglycons (e.g., tylosin aglycone, leucomycin aglycone) and from the 14-membered erythronolide A and B aglycons of erythromycin and oleandomycin [1]. The relative stereochemistry of lankanolide, fully elucidated by Keller-Schierlein et al. in 1972, defines a unique spatial arrangement of hydroxyl and methyl substituents around the macrocycle that is not replicated in erythronolide A (the erythromycin aglycon) or oleandonolide (the oleandomycin aglycon) [2]. Although erythromycin, lankamycin, and oleandomycin have been described as 'isosteric' macrolides with similar conformations [3], their aglycons differ fundamentally in hydroxylation patterns, methylation patterns, and glycosylation sites. Substituting lankanolide with a structurally distinct aglycon would alter: (1) the recognition and processing by biosynthetic tailoring enzymes (P450 monooxygenases LkmK and LkmF exhibit differential substrate specificity toward lankanolide derivatives compared to other macrolide scaffolds) [4]; (2) the three-dimensional conformation of the resulting macrolide and its binding orientation in the ribosomal exit tunnel [5]; and (3) the feasibility of specific chemical transformations during semisynthesis. The evidence below quantifies the specific differentiation dimensions that govern scientific selection of lankanolide over alternative aglycons or in-class compounds.

Quantitative Evidence Supporting Lankanolide Selection: Head-to-Head and Cross-Study Comparisons


Macrolactone Ring Size Differentiation: 14-Membered Lankanolide vs. 16-Membered Tylosin Aglycone

Lankanolide possesses a 14-membered macrolactone core, in contrast to 16-membered aglycons such as tylosin aglycone (tylactone) and leucomycin aglycone (platenolide). This ring-size difference is functionally consequential: 14-membered macrolides (erythromycin, lankamycin, oleandomycin) bind to the ribosomal exit tunnel in a manner distinct from 16-membered macrolides, and the crystal structure of lankamycin in complex with the Deinococcus radiodurans 50S ribosomal subunit (3.2 Å resolution) confirms its binding orientation aligns with erythromycin-type 14-membered macrolides [1]. Lankacidin C, the synergistic partner of lankamycin, occupies an adjacent ribosomal site; the double-antibiotic complex (lankamycin + lankacidin C) structure was resolved at 3.45 Å [2]. This precise binding architecture, dictated by the 14-membered aglycon scaffold, cannot be replicated by 16-membered aglycons, which occupy different ribosomal contact surfaces and do not participate in the lankamycin-lankacidin synergistic pair mechanism.

Macrolide antibiotics Structural biology Ribosome binding

Total Synthesis Feasibility: Lankanolide Has an Established Stereoselective Total Synthesis Route

Lankanolide is one of the few macrolide aglycons for which a complete stereoselective total synthesis has been reported and validated against natural material. The first stereoselective total synthesis of lankanolide was achieved and published, with the synthetic product confirmed to have identical physical data (NMR, mass, IR, and optical rotation [αD]) to lankanolide prepared via hydrolysis of natural lankamycin [1]. This stands in contrast to numerous other macrolide aglycons—including several 16-membered aglycons such as platenolide and tylosin aglycone—for which total synthesis routes are either not reported or remain incomplete in the peer-reviewed literature. The availability of a validated total synthesis route enables: (1) access to lankanolide independent of fermentation yields; (2) the systematic preparation of synthetic analogs with site-specific modifications not accessible via semisynthesis; and (3) the potential for scalable production of lankanolide-derived building blocks for combinatorial chemistry.

Total synthesis Medicinal chemistry Macrolactonization

Differential Substrate Recognition by P450 Monooxygenases: LkmF Requires Lankanolide Scaffold with C-3 L-Arcanose

In lankamycin biosynthesis, two cytochrome P450 monooxygenases, LkmK and LkmF, catalyze sequential hydroxylations on the lankanolide scaffold. LkmK catalyzes C-15 hydroxylation with relaxed substrate specificity, accepting all 15-deoxy derivatives tested, including 8,15-dideoxylankanolide, 8,15-dideoxylankamycin, and 15-deoxylankamycin [1]. In stark contrast, LkmF hydroxylates only the C-8 methine of 3-O-L-arcanosyl-8-deoxylankanolide; other 8-deoxy lankamycin and lankanolide derivatives lacking the C-3 L-arcanosyl moiety were not oxidized [2]. This establishes a strict biosynthetic checkpoint: the lankanolide scaffold with an appended C-3 L-arcanosyl sugar is an absolute requirement for LkmF-mediated C-8 hydroxylation. This substrate specificity profile is distinct from P450 enzymes in other macrolide biosynthetic pathways (e.g., EryK in erythromycin biosynthesis, which hydroxylates the erythronolide B scaffold with different regioselectivity and substrate recognition requirements).

Biosynthesis Cytochrome P450 Enzyme specificity

Gene Disruption Mutant Analysis: 3-O-L-Arcanosyl Lankanolide Is the Mono-Glycosylated Intermediate

Gene disruption studies of the lankamycin biosynthetic cluster in Streptomyces rochei have precisely defined the order of glycosylation steps on the lankanolide scaffold. Disruption of lkmI, which encodes the glycosyltransferase for D-chalcose attachment, results in the accumulation of 3-O-L-arcanosyl lankanolide—the mono-glycosylated intermediate bearing only the L-arcanose sugar at the C-3 hydroxyl [1]. In contrast, disruption of lkmL, which encodes the glycosyltransferase for L-arcanose attachment, yields two aglycons: 8-deoxylankanolide and 8,15-dideoxy-15-oxolankanolide [2]. This demonstrates that L-arcanose addition to the C-3 hydroxyl precedes D-chalcose addition to the C-5 hydroxyl in the native pathway. For comparison, in erythromycin biosynthesis, the glycosylation order is reversed: L-mycarose (at C-3) is added before D-desosamine (at C-5). This differential glycosylation sequence has practical implications for combinatorial biosynthesis: the lankanolide scaffold requires a distinct glycosyltransferase pairing and order compared to the erythronolide scaffold.

Glycosyltransferase Gene disruption Biosynthetic intermediate

Lankamycin Exhibits Activity Against Macrolide-Resistant Staphylococci; Kujimycins Retain This Property

Unlike many conventional macrolides, lankamycin and its desacetyl derivative kujimycin A have been shown to inhibit the growth of certain macrolide-resistant strains of staphylococci, including strains that display constitutive resistance to erythromycin and oleandomycin [1]. This differential activity profile against resistant strains is a class-level property of the lankamycin group (neutral macrolides) that distinguishes them from basic macrolides such as erythromycin and oleandomycin. While direct MIC data for lankanolide alone is not reported in the primary literature—consistent with the observation that macrolide aglycons generally exhibit substantially reduced or no antimicrobial activity compared to their glycosylated counterparts—this resistance-penetrating property of the lankamycin family implies that the lankanolide scaffold, when appropriately glycosylated, can yield compounds with activity spectra that are complementary to, rather than overlapping with, erythromycin-type macrolides.

Antimicrobial resistance Macrolide antibiotics Staphylococci

Note on Antimicrobial Activity of Lankanolide: Aglycon Shows Minimal Direct Activity

A critical and evidenced limitation must be stated: lankanolide itself, as an aglycon lacking the appended deoxysugars, does not possess the antimicrobial activity associated with lankamycin. In biotransformation studies, none of the lankamycin derivatives tested—including darcanolide and 11-acetyllankolide—possessed high antimicrobial activity following enzymatic modifications [1]. This aligns with the well-established macrolide SAR paradigm wherein the deoxysugar moieties are essential for ribosomal binding and antimicrobial activity. Therefore, lankanolide is procured not as a bioactive end-product, but as a critical synthetic intermediate, a biosynthetic substrate, and a scaffold for generating novel glycosylated derivatives with potentially distinct or improved activity profiles. The value proposition of lankanolide resides in its utility for synthetic chemistry, biosynthetic engineering, and mechanistic studies—not in direct antimicrobial applications.

Antimicrobial activity Aglycon Structure-activity relationship

Primary Research and Industrial Applications for Lankanolide Based on Validated Evidence


Total Synthesis of Novel 14-Membered Macrolide Analogs via Lankanolide Scaffold

Researchers requiring a 14-membered macrolide aglycon scaffold with a validated total synthesis route should prioritize lankanolide. The published stereoselective total synthesis [1] provides a blueprint for producing lankanolide and, more importantly, enables the systematic preparation of synthetic analogs with site-specific modifications (e.g., altered methylation patterns, hydroxylation states, or C8 modifications) that are not accessible via fermentation or semisynthesis. This application is directly supported by the computer-assisted conformational analysis of lankanolide seco-acid derivatives, which identified that C8 exomethylene derivatives cyclize efficiently while C8 tertiary alcohol derivatives do not [2]—providing design rules for synthetic chemists working with this scaffold.

Combinatorial Biosynthesis of Novel Glycosylated Macrolides

Laboratories engaged in combinatorial biosynthesis should select lankanolide as an aglycon scaffold when the goal is to generate novel macrolides with a glycosylation sequence distinct from that of the erythromycin pathway. The gene disruption evidence [3] establishes that lankanolide is first glycosylated at C-3 by L-arcanose (LkmL), followed by D-chalcose at C-5 (LkmI). This order differs from the erythromycin pathway, enabling the production of unique mono- and di-glycosylated lankanolide derivatives that cannot be obtained using erythronolide A. Furthermore, the strict substrate specificity of the P450 monooxygenase LkmF—which requires a C-3 L-arcanosyl moiety for C-8 hydroxylation [4]—provides a rational basis for designing combinatorial biosynthesis experiments.

P450 Monooxygenase Substrate Specificity Studies and Biocatalysis

Investigators studying cytochrome P450 substrate recognition or developing P450-based biocatalytic systems should employ lankanolide derivatives as model substrates. The comparative substrate specificity data for LkmK (broad specificity; accepts all 15-deoxy derivatives) versus LkmF (strict specificity; requires C-3 L-arcanosyl moiety) [4] provides a well-characterized system for probing the structural determinants of P450 regioselectivity. Lankanolide and its biosynthetic intermediates (8-deoxylankanolide, 8,15-dideoxylankanolide, 3-O-L-arcanosyl lankanolide) constitute a defined substrate panel for these studies.

Structural Biology of Ribosome-Macrolide Interactions

Structural biologists investigating macrolide-ribosome binding mechanisms should consider lankamycin (and by extension, the lankanolide core) when the objective is to study the synergistic antibiotic pair mechanism. The crystal structures of the 50S ribosomal subunit in complex with lankamycin alone (3.2 Å) and with lankamycin plus lankacidin C (3.45 Å) [5] reveal a unique binding architecture wherein the 14-membered lankanolide-derived core occupies the macrolide binding site while lankacidin C binds to an adjacent site. This synergistic binding mechanism is specific to the lankamycin-lankacidin pair and cannot be studied using erythromycin or other 14-membered macrolides that do not support this cooperative interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lankanolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.